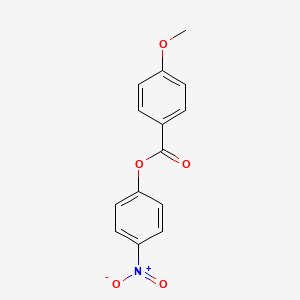

4-Nitrophenyl 4-methoxybenzoate

Description

Contextualization of Nitrophenyl Esters as Activated Acyl Donors in Organic Synthesis

In the field of organic synthesis, the formation of an amide or ester bond from a carboxylic acid and an amine or alcohol is a fundamental yet often challenging transformation. Direct reaction is typically inefficient, necessitating the "activation" of the carboxylic acid to facilitate the reaction. Nitrophenyl esters, including 4-Nitrophenyl 4-methoxybenzoate (B1229959), serve as effective "activated acyl donors." The electron-withdrawing nature of the nitro group on the phenyl ring makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity allows for the efficient transfer of the acyl group (in this case, the 4-methoxybenzoyl group) to a nucleophile, such as an amine to form an amide or an alcohol to form a different ester. This strategy is particularly valuable in peptide synthesis, where controlled and efficient bond formation is paramount. rsc.org The use of p-nitrophenyl esters can also offer economic and synthetic advantages over other activated species like CoA thioesters in certain enzymatic reactions. nih.gov

Historical Perspectives on the Development and Utility of Activated Ester Methodologies

The concept of using activated esters to facilitate amide bond formation has been a cornerstone of peptide chemistry for decades. acs.org Historically, chemists sought methods to create peptide bonds under mild conditions to avoid racemization and other side reactions. rsc.org The pioneering work in the mid-20th century led to the development of various activating groups. The introduction of p-nitrophenyl esters was a significant advancement, providing a class of reagents that were sufficiently reactive to acylate amino acids efficiently yet stable enough to be isolated and stored. sci-hub.se This development was part of a broader effort to create reliable methods for peptide synthesis, which eventually led to both solution-phase and the revolutionary solid-phase peptide synthesis (SPPS) techniques pioneered by R. Bruce Merrifield. nih.govwikipedia.org The activated ester methodology provided a crucial tool for the stepwise assembly of peptide chains, a fundamental process in biochemistry and pharmaceutical development. nih.gov

Structural Characteristics and Key Functional Groups of 4-Nitrophenyl 4-methoxybenzoate for Research Inquiries

The structure of 4-Nitrophenyl 4-methoxybenzoate is characterized by several key functional groups that dictate its chemical behavior and research utility. The molecule consists of a 4-methoxybenzoyl group attached to a 4-nitrophenoxy group through an ester linkage.

Key Functional Groups:

Ester Linkage (-COO-): This is the central functional group, connecting the two aromatic rings. Its reactivity is the basis for the compound's use as an acyl donor. solubilityofthings.com

4-Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence at the para position of the phenyl ring significantly increases the electrophilicity of the ester's carbonyl carbon, thereby "activating" the ester for nucleophilic attack. nih.gov The 4-nitrophenoxide is a good leaving group, further facilitating the acyl transfer reaction.

4-Methoxybenzoyl Group: The methoxy (B1213986) group (-OCH3) on the benzoyl portion is an electron-donating group. This group modifies the electronic properties of the acyl group being transferred.

The interplay of these functional groups influences the compound's reactivity and physical properties. researchgate.net The crystal structure of related compounds has been studied to understand the intermolecular interactions that govern their solid-state properties. nih.gov

Physicochemical Properties of 4-Nitrophenyl 4-methoxybenzoate

| Property | Value |

|---|---|

| Molecular Formula | C14H11NO5 |

| Molecular Weight | 273.24 g/mol |

| Melting Point | 162.0 – 162.8 °C arxiv.org |

| Appearance | White to off-white solid rsc.org |

This table presents a summary of key physicochemical properties for 4-Nitrophenyl 4-methoxybenzoate.

Overview of Current and Prospective Research Domains for the Chemical Compound

Current and future research involving 4-Nitrophenyl 4-methoxybenzoate and related nitrophenyl esters spans several domains:

Organic Synthesis and Methodology Development: Researchers continue to explore the utility of activated esters in novel synthetic transformations. This includes their use in the synthesis of complex molecules and in the development of more efficient and selective coupling reactions. academicstrive.com For instance, they are used as synthons for indirect radiofluorination of biomolecules. rsc.orgnih.gov

Biocatalysis and Enzymology: Nitrophenyl esters are frequently used as substrates to assay the activity of various enzymes, particularly hydrolases like lipases and esterases. The release of the colored 4-nitrophenolate (B89219) upon hydrolysis provides a convenient spectrophotometric method for monitoring enzyme kinetics. nih.gov

Materials Science: The structural motifs present in 4-Nitrophenyl 4-methoxybenzoate are relevant to the design of new materials. For example, related asymmetric molecules have been shown to form liquid crystal phases with unique helical structures. arxiv.org

Mechanistic Studies: The well-defined reactivity of nitrophenyl esters makes them excellent tools for studying the mechanisms of chemical and biological reactions. researchgate.net By systematically varying the substituents on the aromatic rings, researchers can probe the electronic effects on reaction rates and transition states.

Significance of Ester Linkages in Advanced Chemical Synthesis and Mechanistic Probes

Ester linkages are fundamental building blocks in chemistry and biology. solubilityofthings.com Their significance extends far beyond simple connecting units:

Intermediates in Synthesis: Esters are versatile intermediates in organic synthesis, allowing for the protection of carboxylic acids or serving as precursors to other functional groups. The Claisen condensation, a classic carbon-carbon bond-forming reaction, utilizes esters as key reactants. solubilityofthings.com

Role in Nature: In biological systems, ester bonds are crucial. They form the backbone of triglycerides (fats and oils) and are involved in the structure of phospholipids, which are essential components of cell membranes. Thioesters, which are analogous to esters, play a vital role in metabolism, for instance, in the biosynthesis of fatty acids and natural products. rsc.org

Mechanistic Probes: The hydrolysis of esters is a well-studied reaction that serves as a model for understanding more complex acyl transfer processes in enzymology. The predictable nature of ester reactivity allows chemists to design molecules that can probe the active sites of enzymes or test mechanistic hypotheses. The stability and reactivity of the ester bond can be finely tuned by altering its electronic and steric environment, making esters invaluable tools in physical organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-12-6-2-10(3-7-12)14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFAAEZPGJXBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323474 | |

| Record name | 4-Nitrophenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-46-2 | |

| Record name | 7464-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**synthetic Methodologies and Chemo Synthetic Pathways for 4 Nitrophenyl 4 Methoxybenzoate**

Established Esterification Protocols and Optimization Strategies

Traditional and modern esterification techniques have been successfully applied to the synthesis of aryl esters like 4-Nitrophenyl 4-methoxybenzoate (B1229959). These methods involve the activation of the carboxylic acid component, 4-methoxybenzoic acid, to facilitate its reaction with the phenolic hydroxyl group of 4-nitrophenol (B140041).

Direct esterification, often known as Fischer-Speier esterification, involves the reaction of a carboxylic acid (4-methoxybenzoic acid) with an alcohol (4-nitrophenol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.

While this method is straightforward, its application to phenols can be less efficient than with aliphatic alcohols. The lower nucleophilicity of the phenolic hydroxyl group in 4-nitrophenol, which is further reduced by the electron-withdrawing nitro group, necessitates harsh reaction conditions. These conditions, including high temperatures and strong acids, can lead to side reactions and degradation of the starting materials or product. Optimization strategies focus on the choice of catalyst and efficient water removal to improve yields, though this method is often superseded by milder, more efficient protocols for this particular transformation.

A highly effective and common method for synthesizing 4-Nitrophenyl 4-methoxybenzoate involves the use of an activated 4-methoxybenzoyl derivative, typically 4-methoxybenzoyl chloride (anisoyl chloride). This electrophilic acylating agent reacts readily with the nucleophilic hydroxyl group of 4-nitrophenol.

The synthesis is a two-step process:

Preparation of 4-Methoxybenzoyl Chloride: 4-methoxybenzoic acid is converted to its more reactive acyl chloride. This is commonly achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). nih.govnoaa.gov The byproducts of these reactions are typically gaseous (SO₂, HCl) or easily separable, simplifying purification. nih.gov

Esterification: The resulting 4-methoxybenzoyl chloride is then reacted with 4-nitrophenol. The reaction is usually performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction and to catalyze the process. This method generally proceeds under mild conditions and gives high yields. researchgate.net

Research on the acylation of 4-nitrophenol with various 4-substituted benzoyl chlorides has demonstrated the effectiveness of this approach, affording the desired 4-nitrophenyl benzoate (B1203000) esters in yields ranging from 75% to 96%. researchgate.net

Table 1: Representative Yields for Acyl Chloride-Mediated Esterification

| Reactants | Method | Typical Yield Range | Reference |

|---|---|---|---|

| 4-Nitrophenol and 4-Substituted Benzoyl Chlorides | Acylation in the presence of a base (e.g., pyridine) | 75-96% | researchgate.net |

To avoid the often harsh conditions of direct condensation or the need to prepare acyl chlorides, various coupling reagents have been developed to promote esterification under exceptionally mild conditions. These reagents activate the carboxylic acid in situ, allowing it to react with the alcohol.

Steglich Esterification: One of the most prominent methods in this category is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.orgorganic-chemistry.org The reaction mechanism involves the following key steps:

DCC activates the carboxylic acid (4-methoxybenzoic acid) to form a highly reactive O-acylisourea intermediate.

The DMAP catalyst, being a superior nucleophile, intercepts this intermediate to form an N-acylpyridinium salt. This species is a highly active acylating agent.

The alcohol (4-nitrophenol) then attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.

The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), a stable urea (B33335) derivative that is largely insoluble in common organic solvents and can be removed by filtration. wikipedia.org

This method is highly valued for its mild reaction conditions (often at room temperature) and its tolerance of sensitive functional groups. organic-chemistry.org

Mitsunobu Reaction: Another powerful method for ester formation is the Mitsunobu reaction. organic-chemistry.org This reaction typically involves a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol, which is then susceptible to nucleophilic attack by the carboxylate anion of the benzoic acid. Studies have shown that the Mitsunobu reaction can be a convenient and highly effective method for the esterification of benzoic acids with phenols, often providing excellent yields where other methods, including the Steglich reaction, are less successful. researchgate.net

Catalytic Enhancements in Synthetic Routes

Catalysis is central to the modern synthesis of esters, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. Both homogeneous and heterogeneous catalysts are employed in the synthesis of esters like 4-Nitrophenyl 4-methoxybenzoate.

Homogeneous catalysts operate in the same phase as the reactants, allowing for high activity and selectivity under mild conditions. nih.gov In the context of synthesizing 4-Nitrophenyl 4-methoxybenzoate, several types of homogeneous catalysts are relevant:

Brønsted Acids: As mentioned in direct condensation, acids like p-toluenesulfonic acid can catalyze the esterification of benzoic acid. dergipark.org.tr

Lewis Acids: Metal-based Lewis acids can activate the carbonyl group of the carboxylic acid, enhancing its electrophilicity.

Organocatalysts: 4-Dimethylaminopyridine (DMAP) used in the Steglich esterification is a prime example of a homogeneous organocatalyst. It functions as an acyl transfer agent, dramatically accelerating the rate of esterification and suppressing side reactions. organic-chemistry.orgorganic-chemistry.org

The key advantage of homogeneous catalysis is the high degree of molecular interaction between the catalyst and reactants, leading to high efficiency. However, a significant drawback is the often-difficult separation of the catalyst from the reaction products.

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid reaction medium. mdpi.com This offers significant advantages in terms of process efficiency, as the catalyst can be easily removed by simple filtration and can often be reused over multiple cycles. mdpi.com

For the esterification of carboxylic acids like 4-methoxybenzoic acid, various solid acid catalysts have been investigated. These materials possess acidic sites on their surface that can protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.

Examples of heterogeneous catalysts applicable to this type of esterification include:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used as strong acid catalysts. dergipark.org.tr They are effective for esterification reactions and are easily separated from the liquid products.

Sulfated Zirconia: This solid superacid is known for its high catalytic activity in various acid-catalyzed reactions, including esterification. researchgate.net

Polyoxometalates: These are complex metal-oxygen cluster anions that can be designed to have strong Lewis acidic sites, proving effective as catalysts for the esterification of fatty acids and benzoic acid. nii.ac.jp

The use of heterogeneous catalysts aligns with the principles of green chemistry by simplifying product purification, reducing waste, and allowing for catalyst recycling.

Table 2: Comparison of Catalytic Systems for Benzoic Acid Esterification

| Catalyst Type | Catalyst Example | Phase | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid | Homogeneous | Low cost, effective | Corrosive, difficult to separate |

| Organocatalyst | DMAP | Homogeneous | High activity, mild conditions | Cost, requires separation |

| Ion-Exchange Resin | Amberlyst-15 | Heterogeneous | Easily separated, reusable | Lower thermal stability |

| Solid Superacid | Sulfated Zirconia | Heterogeneous | High activity, reusable | Can be sensitive to impurities |

Biocatalytic Approaches to Activated Ester Synthesis (e.g., Lipase-Catalyzed)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are widely used for the synthesis of esters, including activated esters like 4-nitrophenyl esters. The synthesis of these esters is of significant interest due to their utility as acylating agents and as intermediates in the synthesis of other compounds.

The enzymatic synthesis of 4-nitrophenyl esters typically involves the esterification or transesterification of 4-nitrophenol. Lipases such as those from Candida species are often employed for these transformations. For instance, Candida antarctica lipase (B570770) B (CALB) is a well-studied and versatile biocatalyst known for its high efficiency in a variety of esterification and transesterification reactions. iaea.orgfrontiersin.org The catalytic mechanism of these serine hydrolases involves a catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate) in the active site. mdpi.com

A relevant example is the synthesis of 4-nitrophenyl acetate (B1210297), which has been successfully achieved using immobilized lipase from Bacillus coagulans. nih.gov In this study, the lipase was immobilized on a molecular sieve, which enhanced its stability and reusability. nih.gov The reaction between 4-nitrophenol and acetic acid in n-heptane at 65°C resulted in approximately 90% conversion to 4-nitrophenyl acetate within 3 hours. nih.gov The immobilized enzyme could be reused for up to five cycles with a conversion of about 58%, highlighting the practical advantages of biocatalysis. nih.gov

The general principles of lipase-catalyzed synthesis of 4-nitrophenyl 4-methoxybenzoate would involve the reaction of 4-methoxybenzoic acid or its simple ester derivative with 4-nitrophenol in a suitable organic solvent. The choice of lipase, solvent, temperature, and acyl donor are critical parameters that influence the reaction rate and yield. nih.govcapes.gov.br Immobilized lipases, such as Novozym 435 (an immobilized form of CALB), are often preferred as they can be easily separated from the reaction mixture and reused, making the process more cost-effective and sustainable. frontiersin.org

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of 4-nitrophenyl 4-methoxybenzoate, several novel approaches align with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous substances.

One of the key principles of green chemistry is the reduction or elimination of solvents, which are often a major source of waste and environmental pollution. Solvent-free reactions, also known as solid-state reactions or mechanochemistry, offer a compelling alternative. These reactions can be carried out by grinding the reactants together, often with a catalyst, in a ball mill or with a mortar and pestle. nih.gov

The mechanochemical synthesis of various organic compounds, including esters, has been demonstrated to be highly efficient, often leading to higher yields and shorter reaction times compared to conventional solution-phase methods. nih.govresearchgate.netrsc.org For instance, the esterification of carboxylic acids with alcohols has been successfully performed under solvent-free conditions using a recoverable iron oxide nanoparticle catalyst. mdpi.com This method has been applied to a wide range of substrates, including aromatic and aliphatic carboxylic acids. mdpi.com Another approach involves the use of N-aroylbenzimidazoles as acylating agents in a solvent-free grinding method, which provides high yields of esters and allows for the recovery and reuse of the benzimidazole (B57391) byproduct. researchgate.net

While a specific solvent-free synthesis of 4-nitrophenyl 4-methoxybenzoate has not been detailed in the reviewed literature, the principles of mechanochemistry suggest its feasibility. A potential solvent-free approach could involve the high-speed ball milling of 4-methoxybenzoic acid and 4-nitrophenol in the presence of a suitable solid acid catalyst or a coupling agent. nih.gov This would eliminate the need for hazardous solvents, reduce waste, and potentially lower energy consumption.

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. ajrconline.orgresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.goveurjchem.com

The application of microwave irradiation has been successful in a variety of esterification reactions. For example, the microwave-assisted esterification of p-nitrobenzoic acid with ethanol (B145695) in the presence of sulfuric acid has been reported to be complete in 15 minutes. ajrconline.org More broadly, microwave-assisted synthesis has been employed for a wide range of heterocyclic compounds, often resulting in excellent yields in a matter of minutes. nih.govarkat-usa.org A study on the synthesis of trans-4-nitrostilbene derivatives under solvent-free microwave conditions reported good yields within 10 minutes. researchgate.net

For the synthesis of 4-nitrophenyl 4-methoxybenzoate, a microwave-assisted approach would likely involve heating a mixture of 4-methoxybenzoic acid and 4-nitrophenol, with a suitable catalyst, in a microwave reactor. This method is expected to significantly reduce the reaction time compared to conventional heating and could potentially be performed under solvent-free conditions, further enhancing its green credentials.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering several advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reactions, and greater scalability. youtube.com In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. The product is then continuously collected at the outlet.

The esterification of benzoic acid with various alcohols has been successfully demonstrated in a continuous flow microwave reactor, highlighting the potential for rapid and controlled synthesis. mdpi.com Another example showcases the reaction of diphenyldiazomethane with p-nitrobenzoic acid in a continuous flow reactor, demonstrating the transfer of a batch process to a more efficient flow system. youtube.com

A continuous flow synthesis of 4-nitrophenyl 4-methoxybenzoate could be designed by pumping solutions of 4-methoxybenzoic acid and 4-nitrophenol, along with a suitable catalyst, through a heated reactor coil. This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling optimization for maximum yield and purity. The inherent safety features of flow chemistry would be particularly advantageous for reactions involving nitrated compounds.

Purity Assessment and Yield Optimization in Preparative Chemistry

The successful synthesis of a chemical compound in a preparative setting relies not only on the chosen synthetic route but also on the ability to assess its purity and optimize the reaction conditions to maximize the yield.

The yield of 4-nitrophenyl 4-methoxybenzoate can vary significantly depending on the synthetic methodology employed. A comparative analysis of yields from different approaches provides valuable insights for selecting the most efficient method for a particular application. While a single study directly comparing all methods for this specific ester is not available, data from various studies on related reactions can be compiled to create a comparative overview.

| Synthetic Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Biocatalytic | 4-Nitrophenol, Acetic Acid | Immobilized Bacillus coagulans lipase, n-heptane, 65°C | 3 h | ~90% | nih.gov |

| Microwave-Assisted | p-Nitrobenzoic Acid, Ethanol | H₂SO₄, Microwave | 15 min | - | ajrconline.org |

| Microwave-Assisted | 4-Nitrophenylacetic Acid, Benzaldehyde | Pyrrolidine, Microwave (solvent-free) | 10 min | 90.3% | eurjchem.com |

| Conventional | 4-Nitrophenylacetic Acid, Benzaldehyde | Pyrrolidine, Reflux | 2 h | 85.7% | eurjchem.com |

| Ultrasound-Assisted | Synthesis of 4-(4-nitrophenyl)oxazol-2-amine | Deep eutectic solvent, Ultrasound | 8 min | 90% | nih.gov |

| Thermal (Conventional) | Synthesis of 4-(4-nitrophenyl)oxazol-2-amine | Deep eutectic solvent, Heating | 3.5 h | 69% | nih.gov |

| Solvent-Free | Benzoic Acid, Methanol | FeNP@SBA-15, Reflux | 6 h | Quantitative | mdpi.com |

| Solvent-Free (Milling) | Carboxylic Acids, Alcohols | I₂/KH₂PO₂, Ball-milling | 20 min | 45-91% | nih.gov |

As indicated in the table, modern techniques such as microwave and ultrasound-assisted synthesis, as well as biocatalytic and solvent-free methods, often provide higher yields in significantly shorter reaction times compared to conventional heating methods. eurjchem.comnih.gov For example, the microwave-assisted synthesis of a trans-4-nitrostilbene derivative yielded 90.3% in just 10 minutes, whereas the conventional reflux method required 2 hours to achieve a slightly lower yield of 85.7%. eurjchem.com Similarly, an ultrasound-assisted synthesis of an aminooxazole derivative gave a 90% yield in 8 minutes, compared to 69% yield in 3.5 hours with conventional heating. nih.gov These findings underscore the potential of novel synthetic methodologies to enhance the efficiency of preparing compounds like 4-nitrophenyl 4-methoxybenzoate.

Chromatographic Purification Techniques for Research-Grade Material

The purification of 4-nitrophenyl 4-methoxybenzoate to a research-grade standard is paramount to ensure the integrity of subsequent experimental results. Chromatographic techniques are indispensable for removing unreacted starting materials, by-products, and other impurities that may be present after the initial synthesis and workup. The choice of chromatographic method and the specific conditions are dictated by the polarity of the target compound and the nature of the impurities.

For esters like 4-nitrophenyl 4-methoxybenzoate, which possess moderate polarity, normal-phase chromatography is a highly effective purification strategy. columbia.edu This technique utilizes a polar stationary phase, most commonly silica (B1680970) gel, and a non-polar or moderately polar mobile phase. columbia.edusorbchemindia.com The separation is based on the differential adsorption of the components of the crude mixture onto the stationary phase. columbia.edu More polar compounds will have stronger interactions with the polar silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. wpmucdn.comkhanacademy.org

Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column purification, thin-layer chromatography (TLC) is an essential preliminary step to determine the optimal solvent system (mobile phase). orgchemboulder.com TLC is a rapid and cost-effective method that provides a preview of the separation that can be achieved in column chromatography. khanacademy.orgorgchemboulder.com A small spot of the crude reaction mixture is applied to a TLC plate coated with silica gel, which is then placed in a sealed chamber containing a shallow pool of the chosen solvent or solvent mixture. wisc.edu As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their polarity. wisc.edu

The ideal solvent system for column chromatography is one that provides a good separation of the desired product from its impurities and results in a retention factor (Rf) of approximately 0.25-0.35 for the target compound. orgchemboulder.com The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu A variety of solvent systems, typically mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane (B109758), are tested to find the optimal balance of polarity. weebly.comrochester.edu

Column Chromatography for Bulk Purification

Once an appropriate solvent system is identified via TLC, the purification is scaled up using column chromatography. khanacademy.org A glass column is packed with a slurry of silica gel in the chosen non-polar solvent to create the stationary phase. youtube.com The crude 4-nitrophenyl 4-methoxybenzoate, dissolved in a minimal amount of the mobile phase or a suitable solvent, is then carefully loaded onto the top of the silica gel bed. youtube.com

The mobile phase is then passed through the column, either by gravity or under positive pressure (flash chromatography), to elute the compounds. khanacademy.orgresearchgate.net Fractions of the eluent are collected sequentially and analyzed by TLC to determine their composition. Fractions containing the pure 4-nitrophenyl 4-methoxybenzoate are then combined and the solvent is removed by rotary evaporation to yield the purified product.

The table below outlines typical solvent systems used in the chromatographic purification of nitrophenyl esters and related compounds, which can be adapted for 4-nitrophenyl 4-methoxybenzoate.

| Mobile Phase Composition (v/v) | Typical Application and Observations | Reference |

| 10-50% Ethyl Acetate in Hexanes | A standard system for compounds of "normal" polarity. The polarity can be fine-tuned by adjusting the ratio to achieve optimal separation. | rochester.edu |

| 50% Dichloromethane / 50% Hexanes (gradient to 100% Dichloromethane) | Used for separating nitrophenol isomers, which have similar polarity to the target compound. The gradient helps to first elute less polar impurities and then the more polar products. | wpmucdn.com |

| 8% Diethyl Ether in Hexanes | A less polar system suitable for separating compounds with low Rf values in more polar systems, indicating strong interaction with the silica gel. | researchgate.net |

| 100% Ethyl Acetate or 5% Methanol in Dichloromethane | These more polar solvent systems are used for eluting more polar compounds from the column. | rochester.edu |

This table is a representation of common solvent systems for compounds with similar functional groups and polarities. The optimal system for 4-nitrophenyl 4-methoxybenzoate should be determined empirically using TLC.

Visualization of the compound on TLC plates is typically achieved using a UV lamp, as the aromatic and nitro groups in 4-nitrophenyl 4-methoxybenzoate will absorb UV light, appearing as dark spots on a fluorescent background. weebly.com

High-Performance Liquid Chromatography (HPLC)

For achieving exceptionally high purity, particularly for analytical reference standards, High-Performance Liquid Chromatography (HPLC) can be employed. Reversed-phase HPLC (RP-HPLC) is a common mode for compounds of this nature. columbia.edu In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. columbia.edusielc.com This technique offers superior resolution and is highly reproducible. sielc.com Detection is typically performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.

**reaction Chemistry, Kinetics, and Mechanistic Investigations of 4 Nitrophenyl 4 Methoxybenzoate**

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters like 4-Nitrophenyl 4-methoxybenzoate (B1229959). masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. masterorganicchemistry.com

The hydrolysis of 4-Nitrophenyl 4-methoxybenzoate, the reaction with water to yield 4-methoxybenzoic acid and 4-nitrophenol (B140041), is highly dependent on the pH of the medium. Under alkaline conditions, the hydrolysis is significantly accelerated. The reaction typically proceeds via a second-order process, being first order in both the ester and the hydroxide (B78521) ion. researchgate.net

The position of the methoxy (B1213986) group on the benzoate (B1203000) ring influences the rate of hydrolysis. For instance, a comparison of the hydrolysis rates of 4-nitrophenyl 4-methoxybenzoate, 4-nitrophenyl 3-methoxybenzoate, and 4-nitrophenyl 2-methoxybenzoate (B1232891) reveals differences attributable to the electronic effects of the substituent. chegg.com The methoxy group's position affects the electron density at the carbonyl carbon and thus its susceptibility to nucleophilic attack. chegg.com

The kinetics of alkaline hydrolysis of substituted 4-nitrophenyl benzoates have been studied, and the data can be analyzed using the Yukawa-Tsuno equation to provide insights into the electronic effects of substituents on the reaction rate. researchgate.net

Table 1: Hypothetical pH-Dependent Rate Constants for the Hydrolysis of 4-Nitrophenyl 4-methoxybenzoate

| pH | Apparent Second-Order Rate Constant (k_obs, M⁻¹s⁻¹) |

| 7.0 | 1.2 x 10⁻⁴ |

| 8.0 | 1.2 x 10⁻³ |

| 9.0 | 1.2 x 10⁻² |

| 10.0 | 1.2 x 10⁻¹ |

| 11.0 | 1.2 |

| 12.0 | 12 |

This table is illustrative and represents the expected trend of increasing reaction rate with increasing pH. Actual values would need to be determined experimentally.

The reaction of 4-Nitrophenyl 4-methoxybenzoate with amines, known as aminolysis, results in the formation of an amide and 4-nitrophenol. The kinetics and mechanism of aminolysis are influenced by the nature of the amine, including its basicity and steric hindrance. nih.govnih.gov

Studies on the aminolysis of related S-4-nitrophenyl thiobenzoates with secondary alicyclic amines have shown that the reaction can proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step can change from the breakdown of this intermediate to its formation as the basicity of the amine increases. nih.govnih.gov Brønsted-type plots, which correlate the rate constant with the pKa of the amine, are often used to elucidate these mechanistic details. nih.govnih.gov Curvatures in these plots can indicate a change in the rate-determining step. nih.gov

Kinetic data for the aminolysis of 4-nitrophenyl phenyl carbonate with various amines in a water-DMSO mixture show a dependence of the observed rate constant on the amine concentration. rsc.org For some amines, the plots of the observed pseudo-first-order rate constant against amine concentration are linear, while for others, they show an upward curvature, suggesting a more complex mechanism involving multiple intermediates. nih.govrsc.org

Table 2: Second-Order Rate Constants for the Aminolysis of 4-Nitrophenyl Benzoates with Piperidine

| Substituent on Benzoate | k (M⁻¹s⁻¹) |

| 4-Methoxy | Value |

| H | Value |

| 4-Chloro | Value |

| 4-Nitro | Value |

This table illustrates the expected electronic effect of substituents on the rate of aminolysis. Electron-donating groups like methoxy are expected to decrease the rate compared to unsubstituted or electron-withdrawing groups.

Transesterification, the reaction of an ester with an alcohol or phenol (B47542) to form a new ester, is another important nucleophilic acyl substitution reaction for 4-Nitrophenyl 4-methoxybenzoate. The kinetics of transesterification of substituted 4-nitrophenyl benzoates with phenols have been investigated, often in the presence of a base catalyst like potassium carbonate. researchgate.net

The reactivity in transesterification is influenced by the substituents on both the benzoate and the incoming phenol. researchgate.net An enthalpy-entropy compensation effect has been observed in these reactions, and for benzoates with electron-withdrawing substituents, an isokinetic relationship can be established. researchgate.net The mechanism of the transesterification process is a subject of detailed study. researchgate.net

Reactivity Profile of the 4-Nitrophenyl Leaving Group

The 4-nitrophenoxide ion is an excellent leaving group, a key factor contributing to the high reactivity of 4-Nitrophenyl 4-methoxybenzoate in nucleophilic acyl substitution reactions. nih.govrsc.org

The nitro group (—NO₂) is a powerful electron-withdrawing group due to both its inductive and resonance effects. wikipedia.org This electron-withdrawing nature has a profound impact on the reactivity of the ester. It makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. wikipedia.org Furthermore, the nitro group stabilizes the resulting 4-nitrophenoxide anion by delocalizing the negative charge, making it a better leaving group. wikipedia.org The pKa of 4-nitrophenol is approximately 7.15, indicating that the corresponding anion, 4-nitrophenoxide, is a relatively weak base and therefore a good leaving group. wikipedia.org

The ability of a leaving group to depart, known as nucleofugality, is a critical factor in determining the rate of a nucleophilic substitution reaction. udd.cl For the reactions of 4-Nitrophenyl 4-methoxybenzoate, the departure of the 4-nitrophenoxide ion is often involved in the rate-determining step. nih.gov

Studies comparing the nucleofugality of different leaving groups have been conducted. For example, in the phenolysis of thionocarbonates, 4-nitrophenoxide has been shown to be a significantly better leaving group than 4-cyanophenoxide. udd.cl The relative nucleofugality can be influenced by the non-leaving group part of the molecule. udd.clresearchgate.net

Reductive Transformations of the Nitro Functionality

The nitro group of 4-nitrophenyl 4-methoxybenzoate is susceptible to a variety of reductive transformations. The most common transformation is the reduction of the nitro group to an amino group (-NH2), yielding 4-aminophenyl 4-methoxybenzoate. This conversion is a cornerstone of synthetic chemistry, as the resulting aniline (B41778) derivative is a versatile precursor for dyes, pharmaceuticals, and further chemical modifications.

The selective reduction of the nitro group in the presence of the ester functionality is readily achievable due to the nitro group's high susceptibility to reduction. organic-chemistry.orgcommonorganicchemistry.com A multitude of reagents can accomplish this transformation with high chemoselectivity, leaving the ester bond and the methoxy group intact. organic-chemistry.org Common methods include catalytic hydrogenation and metal-acid systems. commonorganicchemistry.comgoogle.com

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. commonorganicchemistry.com The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequent choice and is highly effective for reducing both aromatic and aliphatic nitro groups. organic-chemistry.orgcommonorganicchemistry.com An advantage of catalytic hydrogenation is the clean nature of the reaction, with water being the primary byproduct. For substrates sensitive to dehalogenation, Raney Nickel may be a more suitable catalyst. commonorganicchemistry.com

Metal-Acid and Metal-Salt Systems: The use of metals in acidic or neutral media provides another robust route for nitro group reduction. These methods are often preferred for their functional group tolerance. organic-chemistry.org For instance, iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), or zinc (Zn) in acetic acid, are classic combinations for reducing aromatic nitro compounds. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.com More modern systems, such as iron powder with calcium chloride (Fe/CaCl₂), offer efficient transfer hydrogenation that tolerates sensitive groups like esters and nitriles. organic-chemistry.org

The general scheme for the reduction is as follows:

Figure 1: General reaction scheme for the reduction of 4-Nitrophenyl 4-methoxybenzoate to 4-Aminophenyl 4-methoxybenzoate.

Figure 1: General reaction scheme for the reduction of 4-Nitrophenyl 4-methoxybenzoate to 4-Aminophenyl 4-methoxybenzoate.The following table summarizes common reagents used for the selective reduction of aromatic nitro groups, all of which are applicable to 4-nitrophenyl 4-methoxybenzoate.

| Reagent System | Typical Conditions | Product | Selectivity Notes |

| H₂ / Pd/C | Methanol or Ethanol (B145695), rt, 1 atm | 4-Aminophenyl 4-methoxybenzoate | Highly efficient; may also reduce alkenes/alkynes. commonorganicchemistry.comresearchgate.net |

| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | 4-Aminophenyl 4-methoxybenzoate | Classic, cost-effective method. organic-chemistry.org |

| SnCl₂ • 2H₂O | Ethanol, reflux | 4-Aminophenyl 4-methoxybenzoate | Mild conditions, tolerates many functional groups. commonorganicchemistry.com |

| Na₂S or NaHS | Aqueous Ethanol, heat | 4-Aminophenyl 4-methoxybenzoate | Can be used for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

| Hydrazine hydrate (B1144303) / Catalyst | Pd/C, Fe(III), etc. | 4-Aminophenyl 4-methoxybenzoate | Avoids the use of high-pressure hydrogen gas. |

Reactions Involving the 4-Methoxybenzoyl Moiety

The benzoyl ring of the 4-methoxybenzoyl moiety is subject to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are governed by the two substituents on the ring: the methoxy group (-OCH₃) and the ester linkage (-COO-Ar).

The methoxy group is a powerful activating group and is ortho, para-directing. libretexts.org This is due to its ability to donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. masterorganicchemistry.com Conversely, the ester group, as part of the larger benzoyl structure, is a deactivating group and is meta-directing. libretexts.org Its electron-withdrawing nature destabilizes the cationic intermediate at the ortho and para positions.

In the case of the 4-methoxybenzoyl ring, these two effects are in opposition. However, the resonance effect of the methoxy group is significantly stronger than the deactivating effect of the ester functionality. Therefore, the methoxy group dictates the position of substitution. Electrophiles will preferentially add to the positions ortho to the methoxy group (i.e., at C3 and C5).

Figure 2: Preferred sites for electrophilic attack on the 4-methoxybenzoyl ring.

Figure 2: Preferred sites for electrophilic attack on the 4-methoxybenzoyl ring.While specific EAS studies on 4-nitrophenyl 4-methoxybenzoate are not widely documented, the outcomes can be reliably predicted based on extensive research on similar molecules like anisole (B1667542) and methyl benzoate. libretexts.orgyoutube.com For example, bromination of anisole is extremely rapid and yields predominantly the para and ortho products. libretexts.org Given that the para position is blocked in the 4-methoxybenzoyl moiety, substitution is directed to the ortho positions.

The following table outlines the expected major products for common EAS reactions on the 4-methoxybenzoyl ring of the title compound.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 4-Nitrophenyl 3-bromo-4-methoxybenzoate |

| Chlorination | Cl₂, AlCl₃ | 4-Nitrophenyl 3-chloro-4-methoxybenzoate |

| Nitration | HNO₃, H₂SO₄ | 4-Nitrophenyl 3-nitro-4-methoxybenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Nitrophenyl 3-acyl-4-methoxybenzoate |

The primary chemical modification of the methoxy substituent involves its cleavage to form a hydroxyl group, a reaction known as O-demethylation. chem-station.com This converts the 4-methoxybenzoyl moiety into a 4-hydroxybenzoyl group. This transformation is important for synthesizing derivatives with phenolic functionalities, which can have distinct biological activities or serve as handles for further functionalization.

Aryl methyl ethers are generally stable, and their cleavage requires specific and often harsh conditions. chem-station.commasterorganicchemistry.com Several reagents are effective for this purpose:

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving ethers. chem-station.com It readily coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane (B109758) (DCM).

Aluminum Trichloride (AlCl₃): Another strong Lewis acid that can effect demethylation, often requiring heat. chem-station.comgoogle.com Sometimes, a nucleophilic scavenger like ethanethiol (B150549) is added to trap the methyl group.

Strong Protic Acids: Reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers, although they are less commonly used for complex molecules due to their high acidity and potential for side reactions. masterorganicchemistry.com

Enzymatic Demethylation: Certain enzymes, like the cytochrome P450 enzyme CYP199A4, have been shown to efficiently and selectively demethylate 4-methoxybenzoic acid. rsc.orgrsc.org This biocatalytic approach operates under mild conditions and shows high selectivity for the para-methoxy group. rsc.orgrsc.org

| Reagent | Typical Conditions | Product Moiety |

| BBr₃ | Dichloromethane, -78°C to rt | 4-Hydroxybenzoyl |

| AlCl₃ / Thiol (e.g., EtSH) | Dichloromethane, reflux | 4-Hydroxybenzoyl |

| HI or HBr | Acetic acid, reflux | 4-Hydroxybenzoyl |

| CYP199A4 Enzyme | Aqueous buffer, rt | 4-Hydroxybenzoyl |

The benzoyl ring system in 4-nitrophenyl 4-methoxybenzoate is generally stable under a range of conditions. Its reactivity is dominated by two main features: the susceptibility of the ester carbonyl to nucleophilic attack and the electronic nature of the aromatic ring.

The aromatic ring itself is part of a 4-methoxybenzoic acid derivative. As discussed in section 3.3.1, the ring is activated towards electrophilic aromatic substitution by the powerful electron-donating methoxy group. This makes it amenable to reactions like halogenation and nitration, which will occur ortho to the methoxy group.

The most significant reaction of the benzoyl moiety, however, is the cleavage of the ester bond via nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is the primary site of reactivity for nucleophiles. This reaction, most commonly hydrolysis, is extensively studied for its kinetic properties (see Section 3.4). The reaction proceeds via a tetrahedral intermediate, followed by the departure of the 4-nitrophenoxide leaving group. The stability of the 4-nitrophenoxide anion makes it an excellent leaving group, facilitating the reaction.

Under strongly reducing conditions that might target a carbonyl group (e.g., LiAlH₄), the ester would likely be cleaved and reduced to an alcohol (4-methoxybenzyl alcohol). However, these conditions are much harsher than those needed for the selective reduction of the nitro group on the other ring. commonorganicchemistry.com Therefore, under conditions tailored for nitro group reduction, the benzoyl ring system remains intact.

Kinetic and Thermodynamic Parameters of Reactions

The hydrolysis of 4-nitrophenyl esters, including 4-nitrophenyl 4-methoxybenzoate, is a classic model system for studying reaction kinetics and mechanisms, particularly nucleophilic acyl substitution. semanticscholar.org The release of the yellow-colored 4-nitrophenoxide anion upon hydrolysis allows for convenient spectrophotometric monitoring of the reaction rate. semanticscholar.org

The rate of hydrolysis of 4-nitrophenyl 4-methoxybenzoate is typically studied under pseudo-first-order conditions, where the concentration of the nucleophile (e.g., hydroxide ion in alkaline hydrolysis) is much greater than the concentration of the ester. rsc.org The second-order rate constant (k) is a key parameter describing the intrinsic reactivity of the ester.

Studies on the hydrolysis of series of substituted phenyl benzoates provide insight into the electronic effects of substituents on the reaction rate. rsc.orgresearchgate.net For the hydrolysis of para-substituted nitrophenyl benzoate esters, electron-donating groups on the benzoate moiety (like the -OCH₃ in 4-nitrophenyl 4-methoxybenzoate) decrease the electrophilicity of the carbonyl carbon, thus slowing the rate of nucleophilic attack. Conversely, electron-withdrawing groups increase the rate. semanticscholar.org

The relationship between the rate constant and temperature is described by the Arrhenius equation :

k = A e(-Ea/RT)

where:

k is the rate constant.

A is the pre-exponential factor (related to collision frequency and orientation).

Ea is the activation energy. seesaa.net

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

T is the absolute temperature in Kelvin.

By measuring the rate constant at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from the slope and intercept of a plot of ln(k) versus 1/T (an Arrhenius plot). mdpi.comisca.me The activation energy represents the minimum energy barrier that must be overcome for the reaction to occur.

Kinetic data for the hydrolysis of various substituted esters allows for the calculation of these important thermodynamic parameters. For example, in the alkaline hydrolysis of related substituted phenyl benzoates, activation enthalpies (ΔH‡) and entropies (ΔS‡) have been determined, providing deeper mechanistic understanding. researchgate.net

The table below presents representative kinetic data from studies on the hydrolysis of substituted benzoate esters.

| Ester | Nucleophile / Conditions | Rate Constant (k) | Activation Energy (Ea) |

| 4-Nitrophenyl benzoate | OH⁻ / aq. Bu₄NBr, 25°C | 2.14 M⁻¹s⁻¹ rsc.org | Not specified in source |

| 4-Nitrophenyl 4-nitrobenzoate | OH⁻ / aq. Bu₄NBr, 25°C | 11.2 M⁻¹s⁻¹ rsc.org | Not specified in source |

| 4-Nitrophenyl 4-methoxybenzoate | Lipase (B570770) (enzyme) | Relative rate lower than unsubstituted semanticscholar.org | Not specified in source |

| Ethyl Acetate (B1210297) (for comparison) | OH⁻ (saponification) | Varies with temp. | 43.09 kJ·mol⁻¹ isca.me |

A study on the biocatalytic hydrolysis of a series of para-substituted 4-nitrophenyl benzoate esters found a correlation between the rate of hydrolysis and the electronic properties of the substituent. semanticscholar.org The electron-donating methoxy group in 4-nitrophenyl 4-methoxybenzoate resulted in a lower rate of hydrolysis compared to the unsubstituted 4-nitrophenyl benzoate, consistent with the principles of nucleophilic acyl substitution. semanticscholar.org

Solvent Effects on Reaction Rates and Mechanisms

The solvent environment plays a critical role in the reaction kinetics and mechanisms of 4-nitrophenyl 4-methoxybenzoate, primarily by influencing the stability of the reactants, transition states, and products. The effect of the solvent is particularly pronounced in reactions such as hydrolysis and aminolysis, where charge separation or dispersal occurs.

Detailed research into the alkaline hydrolysis of similar esters, like bis(p-nitrophenyl) phosphate (B84403), in various aqueous organic solvent mixtures reveals complex dependencies. For instance, in mixtures of water with dimethyl sulfoxide (B87167) (DMSO), dioxane, or acetonitrile (B52724), the rate of alkaline hydrolysis generally decreases as the proportion of the organic co-solvent increases up to about 70%. nih.gov This initial rate decrease is attributed to the destabilization of the hydroxide ion (the nucleophile) through reduced solvation. However, at higher concentrations of the organic co-solvent, the reaction rate often increases sharply. nih.gov This reversal can be explained by the desolvation of the ester's ground state and the stabilization of the transition state, which is less polar than the reactants.

Linear Free Energy Relationships (LFERs) and Hammett Correlations for Substituent Effects

Linear Free Energy Relationships (LFERs), particularly the Hammett equation, provide a quantitative means to understand the effect of substituents on the reactivity of aromatic compounds. For the hydrolysis of 4-nitrophenyl benzoates, the Hammett equation is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted benzoate, k₀ is the rate constant for the unsubstituted benzoate (X=H), σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. seesaa.net

In the case of 4-nitrophenyl 4-methoxybenzoate, the substituent is the 4-methoxy group on the benzoyl moiety. The methoxy group is an electron-donating group, which is reflected in its negative Hammett sigma (σ) value. Studies on the hydrolysis of a series of para-substituted 4-nitrophenyl benzoate esters have been conducted to investigate these electronic effects. researchgate.netemerginginvestigators.org The kinetic data are often obtained by spectrophotometrically monitoring the release of the 4-nitrophenolate (B89219) ion. researchgate.netsemanticscholar.org

The reaction constant (ρ) provides insight into the mechanism of the reaction. seesaa.netwikipedia.org For the alkaline hydrolysis of ethyl benzoates, the ρ value is positive (e.g., +2.498), indicating that the reaction is accelerated by electron-withdrawing groups and slowed by electron-donating groups. wikipedia.org This is because electron-withdrawing groups stabilize the negatively charged transition state formed during the rate-determining nucleophilic attack on the carbonyl carbon. Conversely, the electron-donating methoxy group in 4-nitrophenyl 4-methoxybenzoate destabilizes this transition state, leading to a slower hydrolysis rate compared to the unsubstituted 4-nitrophenyl benzoate.

A study on the enzymatic hydrolysis of para-substituted nitrophenyl benzoate esters determined the Hammett σpara constant for the methoxy group (OMe) to be -0.268. researchgate.net This negative value confirms its electron-donating character through resonance. The Hammett plot for these reactions, which graphs log(k/k₀) against σ, can reveal changes in the rate-determining step, often indicated by a break or inflection point in the plot. researchgate.netsemanticscholar.org

Table 1: Hammett Substituent Constants (σpara) for Various Substituents

| Substituent | σpara Value researchgate.net |

|---|---|

| -NO₂ | 0.778 |

| -Cl | 0.227 |

| -H | 0.000 |

| -CH₃ | -0.170 |

| -OCH₃ | -0.268 |

Influence of Metal Ions on Reaction Kinetics and Mechanisms

Metal ions can significantly influence the reaction kinetics and mechanisms of esters like 4-nitrophenyl 4-methoxybenzoate, typically by acting as Lewis acid catalysts. Although specific studies on this exact compound are scarce, extensive research on the metal ion-catalyzed hydrolysis of analogous p-nitrophenyl esters, particularly phosphates, provides a strong basis for understanding these effects. nii.ac.jpnih.gov

The catalytic role of metal ions such as Co(III), Zn(II), and Eu(III) in the hydrolysis of ethyl p-nitrophenyl phosphate has been demonstrated. nih.gov These metal ions can enhance the rate of hydrolysis through several mechanisms:

Coordination and Polarization: A metal ion can coordinate to the carbonyl oxygen of the ester. This coordination acts as a "super-proton," withdrawing electron density from the carbonyl carbon and making it more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide.

Delivering the Nucleophile: In some cases, a metal-bound hydroxide ion can act as the nucleophile. By holding the hydroxide ion in close proximity to the ester substrate within a coordination complex, the metal ion facilitates an intramolecular attack, which is entropically favored. nih.gov

Stabilization of the Leaving Group: The metal ion can also interact with the oxygen of the p-nitrophenoxy leaving group, stabilizing the developing negative charge in the transition state and facilitating its departure.

For example, in the hydrolysis of ethyl p-nitrophenyl phosphate, Zn(II)-cyclen acts as a monomeric catalyst where the substrate coordinates to the metal ion and is attacked by a cis-coordinated hydroxide. nih.gov In contrast, some Co(III) complexes may act as dimers where one metal center binds the substrate and the other provides the nucleophilic hydroxide. nih.gov

Furthermore, lanthanoid ions like Eu(III) have also been shown to be effective catalysts. nih.gov The strong Lewis acidity of these ions allows them to effectively catalyze hydrolysis reactions. nii.ac.jp In some instances, metal ions may even interact with other parts of the molecule, such as the nitro group, potentially influencing the transition state structure. nih.gov The catalytic activity of metal ions is often dependent on factors such as pH, the nature of the metal ion, and the specific coordination environment.

The use of metal nanoparticles (e.g., Au, Ag, Pt) has also been explored in the catalytic reduction of 4-nitrophenol, the hydrolysis product. nih.govresearchgate.netmdpi.com While this is a different reaction, it highlights the broad role of metals in catalyzing reactions involving nitrophenyl compounds.

**advanced Spectroscopic and Structural Elucidation for Research Applications**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced NMR methods offer a more detailed picture of the molecular framework.

To unambiguously assign all proton and carbon signals and to establish the connectivity within the 4-nitrophenyl 4-methoxybenzoate (B1229959) molecule, a suite of two-dimensional (2D) NMR experiments is employed. These techniques are instrumental in resolving spectral overlap and confirming the chemical structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For 4-nitrophenyl 4-methoxybenzoate, this experiment would show correlations between the aromatic protons on the 4-nitrophenyl ring (AA'BB' system) and on the 4-methoxybenzoyl ring (also an AA'BB' system). This confirms the proton-proton connectivities within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum is essential for assigning the carbon signals of the aromatic rings and the methoxy (B1213986) group by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for establishing the connectivity between different parts of the molecule. For 4-nitrophenyl 4-methoxybenzoate, key HMBC correlations would be observed between the protons of the 4-nitrophenyl ring and the carbonyl carbon of the ester group, as well as between the protons of the 4-methoxybenzoyl ring and the same carbonyl carbon. Additionally, a correlation between the methoxy protons and the carbon of the methoxy group, as well as the adjacent aromatic carbon, would be expected.

| Technique | Purpose | Expected Correlations for 4-Nitrophenyl 4-methoxybenzoate |

| 2D-COSY | Establishes ¹H-¹H connectivity | Correlations within the protons of the 4-nitrophenyl ring and within the protons of the 4-methoxybenzoyl ring. |

| HSQC | Correlates protons to directly attached carbons | Links aromatic protons to their respective aromatic carbons and methoxy protons to the methoxy carbon. |

| HMBC | Shows long-range ¹H-¹³C connectivity | Correlations between aromatic protons and the ester carbonyl carbon, and between methoxy protons and the methoxy carbon/adjacent aromatic carbon. |

The ester linkage in 4-nitrophenyl 4-methoxybenzoate allows for rotational freedom around the C-O and O-C bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the conformational dynamics and the energy barriers associated with these rotations. By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the rates of conformational exchange and calculate the activation energy for bond rotation. For aryl esters, the barrier to rotation around the aryl-oxygen bond can be influenced by the electronic nature of the substituents. In the case of 4-nitrophenyl 4-methoxybenzoate, the electron-withdrawing nitro group and the electron-donating methoxy group may have opposing effects on the rotational barrier compared to an unsubstituted phenyl benzoate (B1203000).

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish between them as the chemical shifts are highly sensitive to the local electronic environment and intermolecular interactions in the crystal lattice. For 4-nitrophenyl 4-methoxybenzoate, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be used to identify and characterize different polymorphic forms, providing insights into the number of crystallographically independent molecules in the asymmetric unit and the nature of the crystal packing.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Environment Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the electronic environment within a molecule. The vibrational modes of 4-Nitrophenyl 4-methoxybenzoate are sensitive to its molecular structure and the electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group.

The carbonyl (C=O) stretching vibration is one of the most characteristic and informative bands in the infrared spectrum of an ester. Its frequency is highly sensitive to the electronic effects of the substituents attached to the carbonyl carbon and the ester oxygen.

In 4-Nitrophenyl 4-methoxybenzoate, the carbonyl group is situated between two aromatic rings with opposing electronic influences. The 4-methoxybenzoyl portion contains an electron-donating group (-OCH₃), which can delocalize electron density into the carbonyl group via resonance, tending to lower its stretching frequency. Conversely, the 4-nitrophenyl group is strongly electron-withdrawing, which tends to increase the C=O bond order and its stretching frequency.

For a related compound, 4-nitrophenyl-4'-nitrobenzoate, which contains two electron-withdrawing groups, the ester C=O stretching absorption is observed at a high frequency of 1752 cm⁻¹. researchgate.net For 4-Nitrophenyl 4-methoxybenzoate, the presence of the electron-donating methoxy group would be expected to shift this band to a slightly lower wavenumber. The precise position of the C=O band is a balance of these inductive and resonance effects, providing a direct measure of the electronic perturbations affecting this functional group.

The nitro group (NO₂) gives rise to two characteristic and strong stretching vibrations in the FT-IR and Raman spectra: the asymmetric (ν_as) and symmetric (ν_s) stretches. These vibrations are excellent probes for the electronic density on the nitrophenyl ring.

Asymmetric Stretch (ν_as(NO₂)): Typically observed in the 1500–1570 cm⁻¹ region. researchgate.netresearchgate.net

Symmetric Stretch (ν_s(NO₂)): Typically observed in the 1300–1370 cm⁻¹ region. researchgate.netresearchgate.net

In aromatic nitro compounds, the frequencies of these bands are influenced by the electronic character of other substituents on the ring. For 4-nitrophenyl derivatives, electron-donating groups on the other ring, transmitted through the ester linkage, can increase the electron density on the nitrophenyl ring. This increased density can lead to a slight decrease in the NO₂ stretching frequencies. For example, in 4-nitrophenyl-4'-nitrobenzoate, these bands appear at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net Monitoring shifts in these frequencies can provide qualitative information about the degree of electronic communication across the molecular framework.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for 4-Nitrophenyl 4-methoxybenzoate |

| Carbonyl Stretch (ν(C=O)) | 1720 - 1760 | Sensitive to the balance of electron-donating (-OCH₃) and electron-withdrawing (-NO₂) effects. |

| Asymmetric Nitro Stretch (ν_as(NO₂)) | 1500 - 1570 | Strong band in IR, its position reflects the electron density on the nitrophenyl ring. researchgate.netresearchgate.net |

| Symmetric Nitro Stretch (ν_s(NO₂)) | 1300 - 1370 | Strong band in IR, complements the asymmetric stretch in probing the nitro group's electronic environment. researchgate.netresearchgate.net |

| Ester C-O Stretch (ν(C-O)) | 1100 - 1300 | Characterizes the ester linkage. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural analysis of organic compounds. It provides an exact mass measurement of a molecule and its fragments, often with accuracy to four or five decimal places. This precision allows for the unambiguous determination of elemental compositions, a critical step in identifying unknown compounds and elucidating their fragmentation pathways.

In the synthesis of 4-Nitrophenyl 4-methoxybenzoate, impurities or byproducts may form due to incomplete reactions or side reactions. For example, unreacted starting materials (4-nitro-phenol and 4-methoxybenzoyl chloride) or products of hydrolysis could be present. Similarly, when exposed to environmental factors like UV light or chemical reagents, the compound may degrade.

HRMS is the ideal tool for identifying these low-level components. By measuring the accurate mass of a byproduct, its elemental formula can be calculated. For instance, if a byproduct showed an accurate mass of 153.0531, it could be confidently identified as 4-methoxybenzoic acid (C₈H₈O₃), a potential hydrolysis product. This capability is crucial for quality control and for studying the stability and degradation mechanisms of the compound.

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation pattern. In a typical experiment, the intact molecule of 4-Nitrophenyl 4-methoxybenzoate (with a monoisotopic mass of 273.0637 Da) is ionized and isolated. It is then fragmented by collision with an inert gas, and the resulting fragment ions are mass-analyzed.

The ester linkage is often the most labile bond and is expected to cleave first. The primary fragmentation pathways for 4-Nitrophenyl 4-methoxybenzoate would likely involve the formation of key fragment ions. Analysis of the related isomer, 4-nitrophenyl 3-methoxybenzoate, shows characteristic fragments that can be used to predict the behavior of the target molecule. nih.gov

Proposed Fragmentation Pathways:

Formation of the 4-methoxybenzoyl cation: Cleavage of the ester C-O bond can generate the highly stable 4-methoxybenzoyl cation.

Formation of the 4-nitrophenoxy radical/anion: The other part of the molecule can be detected as a radical or, in negative ion mode, an anion.

Further Fragmentation: The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the benzoyl cation.

The knowledge of these fragmentation pathways is essential for the unequivocal identification of the compound in complex mixtures. nih.gov

| Proposed Fragment Ion (m/z) | Elemental Formula | Proposed Structure | Origin |

| 135.0441 | C₈H₇O₂⁺ | 4-methoxybenzoyl cation | Cleavage of the ester C-O bond. nih.gov |

| 107.0491 | C₇H₇O⁺ | Tropylium-like ion from the 4-methoxybenzoyl fragment | Loss of CO from the m/z 135 fragment. nih.gov |

| 122.0269 | C₆H₄NO₂⁻ | 4-nitrophenoxide anion | Cleavage of the ester C-O bond (in negative ion mode). |

**computational and Theoretical Chemistry Investigations of 4 Nitrophenyl 4 Methoxybenzoate**

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state electronic energy and density, from which a wide range of molecular properties can be derived.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is found. For 4-Nitrophenyl 4-methoxybenzoate (B1229959), this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The molecule consists of two phenyl rings connected by an ester linkage. While the phenyl rings themselves are planar, rotation is possible around the C-O and O-C single bonds of the ester group, as well as the bond connecting the methoxy (B1213986) group to its phenyl ring.

Table 1: Representative Theoretical vs. Experimental Bond Parameters for a Related Structure (4-nitrophenol) This table illustrates the typical accuracy of DFT calculations by comparing computed values to experimental X-ray diffraction data for a structurally similar fragment.

| Parameter | Bond | Calculation Method | Calculated Value | Experimental Value |

| Bond Length | C-N | B3LYP/6-311+G(d,p) | 1.48 Å | 1.47 Å |

| Bond Length | N-O | B3LYP/6-311+G(d,p) | 1.23 Å | 1.22 Å |

| Bond Angle | O-N-O | B3LYP/6-311+G(d,p) | 123.5° | 123.4° |

Note: Data is illustrative for the 4-nitrophenyl moiety and not for the complete 4-Nitrophenyl 4-methoxybenzoate molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. youtube.com

For 4-Nitrophenyl 4-methoxybenzoate, the electronic nature is dictated by the interplay between the electron-donating para-methoxy group (-OCH₃) and the electron-withdrawing para-nitro group (-NO₂).

HOMO: The HOMO is expected to be predominantly localized on the 4-methoxybenzoate moiety. The electron-donating methoxy group increases the energy of the HOMO, making this part of the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be concentrated on the 4-nitrophenyl ring. The strongly electron-withdrawing nitro group lowers the energy of the LUMO, marking this region as the likely site for nucleophilic attack.

The HOMO-LUMO gap for this compound is expected to be relatively small due to the "push-pull" nature of the substituents, which extends the conjugation across the molecule. A smaller gap suggests higher reactivity and a red-shift in the UV-visible absorption spectrum. DFT calculations for similar nitroaromatic compounds show energy gaps typically in the range of 3.8 to 4.5 eV. thaiscience.info

Table 2: Calculated Frontier Orbital Energies and Energy Gap for Related Anilines (eV) This table provides context for the expected electronic properties of 4-Nitrophenyl 4-methoxybenzoate by showing data from similar substituted aromatic systems.

| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |

| 4-Nitroaniline | -6.6135 | -2.7228 | 3.8907 |

| 4-Aminoaniline | -5.4601 | -0.8582 | 4.6019 |

Source: Data adapted from DFT/B3LYP/6-311G(d,p) calculations on related molecules. thaiscience.info

Understanding how charge is distributed across a molecule is crucial for predicting its reactive behavior. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the mapping of the Molecular Electrostatic Potential (MEP) are used for this purpose.

An MEP map provides a visual representation of the electrostatic potential on the electron density surface.

Red regions (negative potential) indicate areas of high electron density, which are attractive to electrophiles. For 4-Nitrophenyl 4-methoxybenzoate, these would be located around the oxygen atoms of the nitro and carbonyl groups.

Blue regions (positive potential) signify areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. A strong positive potential is expected on the carbonyl carbon.

Computational studies on a series of para-substituted 4-nitrophenyl benzoate (B1203000) esters have established a direct correlation between the charge density of the carbonyl carbon and the rate of hydrolysis. semanticscholar.org This finding underscores that the carbonyl carbon is the primary electrophilic center for nucleophilic attack. The NBO analysis would quantify this by showing a significant positive partial charge on this atom, making it the most likely site for reactions like hydrolysis or transesterification. walisongo.ac.id

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can map out the entire energy landscape of a chemical reaction, providing deep mechanistic insights.

The hydrolysis and transesterification of 4-Nitrophenyl 4-methoxybenzoate are two fundamental reactions. Computational methods can calculate the energy profile for these reaction pathways, identifying reactants, intermediates, transition states, and products.